Product packaging for 4-(2-Methylpyrimidin-4-yl)aniline(Cat. No.:CAS No. 874774-04-6)

4-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B3372149
CAS No.: 874774-04-6
M. Wt: 185.22 g/mol
InChI Key: UGDVEDDQRSXEOM-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)aniline is an organic compound with the molecular formula C11H11N3 . This molecule features a pyrimidine ring, a common motif in medicinal chemistry, which is substituted with a methyl group at the 2-position and linked to an aniline functional group . This specific structure makes it a valuable bifunctional building block in chemical synthesis and drug discovery research. The primary value of this compound lies in its two distinct functional regions: the aniline group acts as a strong electron-donor and can undergo various electrophilic substitution or diazotization reactions, while the 2-methylpyrimidine group is an electron-deficient heterocycle that can participate in metal-catalyzed cross-coupling reactions or act as a hydrogen bond acceptor . This combination allows researchers to use this compound as a core scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents and functional materials. Chemical Identifiers: • CAS Number: See associated lot number for the specific identifier. • Molecular Formula: C11H11N3 • Molecular Weight: 185.22 g/mol (calculated from formula) • SMILES: CC1=NC=CC(=N1)C2=CC=C(C=C2)N • InChI Key: UGDVEDDQRSXEOM-UHFFFAOYSA-N Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B3372149 4-(2-Methylpyrimidin-4-yl)aniline CAS No. 874774-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVEDDQRSXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286116
Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
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Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-04-6
Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
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Record name 4-(2-Methyl-4-pyrimidinyl)benzenamine
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Record name 4-(2-methylpyrimidin-4-yl)aniline
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Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 4-(2-Methylpyrimidin-4-yl)aniline. The spectrum is typically analyzed in the mid-infrared region (4000–400 cm⁻¹), where fundamental vibrations occur. researchgate.net

The primary amine (-NH₂) group of the aniline (B41778) moiety gives rise to two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. researchgate.net Bending vibrations of the N-H bond are typically observed around 1660 cm⁻¹. chemistrysteps.com

The aromatic C-H stretching vibrations of both the aniline and pyrimidine (B1678525) rings are expected in the 3100–3000 cm⁻¹ range. vscht.cz The C=C and C=N stretching vibrations within the pyrimidine and aniline rings produce a series of characteristic bands in the 1600–1400 cm⁻¹ region. chemistrysteps.com The C-N stretching vibration of the aryl amine is anticipated around 1304 cm⁻¹. chemistrysteps.com The presence of the methyl group on the pyrimidine ring will be indicated by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Characteristic Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H Asymmetric StretchPrimary Amine (-NH₂)~3433Medium
N-H Symmetric StretchPrimary Amine (-NH₂)~3356Medium
Aromatic C-H StretchAniline and Pyrimidine Rings3100 - 3000Medium to Weak
N-H BendPrimary Amine (-NH₂)~1660Medium
C=C/C=N Ring StretchAniline and Pyrimidine Rings1600 - 1400Strong to Medium
C-N StretchAryl-Amine~1304Medium

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.

For this compound, the symmetric breathing modes of the pyrimidine and aniline rings are expected to be prominent in the FT-Raman spectrum. researchgate.netgithub.io The C-C stretching vibrations within the aromatic rings and the C-S stretching vibration (if applicable in a related structure) would also be readily observable. rsc.org The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

For this compound, the protons on the aniline ring are expected to appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing pyrimidinyl substituent. rsc.org The protons on the pyrimidine ring will also resonate in the aromatic region, with their shifts determined by the positions of the nitrogen atoms and the methyl group. The methyl protons will appear as a singlet in the upfield region (typically around δ 2.5 ppm). The protons of the amino group often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)
Aniline-H (ortho to NH₂)Doublet~6.7
Aniline-H (meta to NH₂)Doublet~7.8
Pyrimidine-H5Doublet~7.2
Pyrimidine-H6Doublet~8.5
Methyl-HSinglet~2.7
Amine-HBroad SingletVariable

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.

In this compound, the carbon atoms of the aniline and pyrimidine rings will resonate in the downfield region (typically δ 110-170 ppm). researchgate.netrsc.org The carbon attached to the amino group will be shifted upfield due to its electron-donating effect, while the carbons of the pyrimidine ring will be influenced by the electronegative nitrogen atoms. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 20-25 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aniline-C (ipso to NH₂)~148
Aniline-C (ortho to NH₂)~115
Aniline-C (meta to NH₂)~129
Aniline-C (para to NH₂)~125
Pyrimidine-C2~168
Pyrimidine-C4~164
Pyrimidine-C5~115
Pyrimidine-C6~158
Methyl-C~24

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule. core.ac.ukwiley.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between adjacent protons on the aniline ring and between the H5 and H6 protons on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (and sometimes four). sdsu.eduresearchgate.net HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the aniline protons to the pyrimidine carbons, confirming the linkage between the two rings. Correlations from the methyl protons to the C2 and potentially C3 (if applicable) of the pyrimidine ring would confirm the position of the methyl group.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of "this compound" through controlled fragmentation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like "this compound," allowing for the generation of intact molecular ions with minimal fragmentation. researchgate.net In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Given the molecular formula of "this compound" as C₁₁H₁₁N₃, the calculated monoisotopic mass is approximately 185.1004 g/mol . Therefore, in the positive ion mode ESI-MS spectrum, a strong signal should be observed at an m/z (mass-to-charge ratio) of approximately 186.1082, confirming the molecular weight of the compound. The presence of this [M+H]⁺ peak is a crucial first step in the structural confirmation process.

Table 1: Expected ESI-MS Data for this compound

IonCalculated m/z
[M+H]⁺186.1082

This table presents the theoretically calculated mass-to-charge ratio for the protonated molecular ion of this compound.

Tandem mass spectrometry (MS/MS) experiments, where the confirmed molecular ion is subjected to collision-induced dissociation, provide valuable insights into the compound's structure. The fragmentation pattern is characteristic of the molecule's weakest bonds and the stability of the resulting fragments.

For "this compound," the fragmentation is likely to occur at several key points. The bond between the aniline and pyrimidine rings is a probable site of cleavage. Additionally, fragmentation of the pyrimidine ring itself can occur. Common fragmentation patterns for aromatic amines often involve the loss of small neutral molecules. libretexts.orgmiamioh.edu The analysis of these fragment ions allows for the reconstruction of the molecule's structural components, confirming the presence of both the methyl-substituted pyrimidine ring and the aniline moiety. nih.govlibretexts.orglibretexts.org

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion (m/z)Possible Structure/Loss
170[M+H - CH₃]⁺
159[M+H - HCN]⁺
93[Aniline]⁺
94[Methylpyrimidine]⁺ fragment

This table outlines potential fragment ions that could be observed in the tandem mass spectrum of this compound, providing clues to its underlying structure.

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of "this compound" is expected to exhibit characteristic absorption bands arising from π→π* electronic transitions within the aromatic pyrimidine and aniline rings. The conjugation between these two ring systems will influence the position and intensity of these absorption maxima (λ_max).

In a suitable solvent, such as ethanol (B145695) or methanol, the spectrum would likely display strong absorptions in the ultraviolet region. researchgate.net For comparison, aniline itself shows absorption bands around 230 nm and 280 nm. researchgate.net The presence of the methylpyrimidinyl substituent on the aniline ring is expected to cause a bathochromic (red) shift in these absorptions due to the extended π-conjugated system. The specific λ_max values provide a fingerprint for the electronic structure of the molecule. ajrsp.com

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

TransitionExpected λ_max (nm)
π→π240 - 260
π→π290 - 320

This table presents the anticipated wavelength ranges for the principal electronic transitions of this compound as would be observed in a UV-Vis spectrum.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. escholarship.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to determine the exact coordinates of each atom in the unit cell.

Key parameters of interest would include the C-N bond lengths connecting the aniline nitrogen to the phenyl ring and the pyrimidine ring, the C-C bond lengths within the aromatic rings, and the bond angles defining the geometry around the nitrogen atom and within the heterocyclic ring. The torsion angle between the planes of the aniline and pyrimidine rings is particularly important as it describes the degree of twist between the two aromatic systems, which has implications for the extent of electronic conjugation.

Table 4: Selected Idealized Bond Parameters for this compound

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Length (Å)C(Aniline)N-~1.40
Bond Length (Å)C(Pyrimidine)N-~1.34
Bond Angle (°)C(Aniline)NH~112
Torsion Angle (°)C(Aniline ring)C-CC(Pyrimidine ring)Varies

This table provides representative, idealized values for key bond lengths, bond angles, and torsion angles in this compound, which would be precisely determined by SC-XRD.

Analysis of Crystal Packing and Unit Cell Parameters

A definitive analysis of the crystal packing and unit cell parameters for this compound would require single-crystal X-ray diffraction (SC-XRD) data. This technique provides the fundamental crystallographic information that defines the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters are essential for describing the repeating arrangement of molecules in the solid state.

Table 1: Hypothetical Unit Cell Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4

Note: The data in this table is hypothetical and serves as an example of what would be determined from an experimental SC-XRD study. The monoclinic crystal system and P2₁/c space group are common for organic molecules.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state structure of this compound would be significantly influenced by a variety of intermolecular interactions. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms of the pyrimidine ring) suggests the formation of robust hydrogen bonding networks.

Hydrogen Bonding:

N-H∙∙∙N: The primary amine group can form strong hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules, leading to the formation of chains or dimeric motifs.

C-H∙∙∙O/N-H∙∙∙O: While there are no oxygen atoms in the primary structure, interactions with co-crystallized solvent molecules containing oxygen (e.g., water, alcohols) could lead to these types of hydrogen bonds.

π-π Stacking: The aromatic nature of both the aniline and pyrimidine rings makes π-π stacking interactions a probable and significant feature of the crystal structure. These interactions, arising from the overlap of p-orbitals between parallel or offset aromatic rings, would play a crucial role in stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face, edge-to-face) would be a key aspect of the conformational analysis.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Geometry
Hydrogen BondN-H (amine)N (pyrimidine)Linear or near-linear
Hydrogen BondC-H (aromatic)N (pyrimidine)Weaker, variable geometry
π-π StackingPhenyl RingPyrimidine RingParallel-displaced or T-shaped
π-π StackingPhenyl RingPhenyl RingParallel-displaced or T-shaped
π-π StackingPyrimidine RingPyrimidine RingParallel-displaced or T-shaped

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state, specifically the dihedral angle between the phenyl and pyrimidine rings, is a critical parameter. This angle is determined by the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the context of 4-(2-Methylpyrimidin-4-yl)aniline, DFT calculations would be employed to elucidate its fundamental electronic structure and properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a molecule like this compound, which has a rotatable bond between the pyrimidine (B1678525) and aniline (B41778) rings, multiple conformations may exist.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of electron density in these orbitals would show which parts of the molecule are most likely to be involved in electron donation (typically the aniline part) and electron acceptance (potentially the pyrimidine ring). The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (LUMO-HOMO)HOMO-LUMO Energy Gap3.5 to 5.5

Note: The values in this table are hypothetical and represent a typical range for similar organic molecules. Specific DFT calculations are required to determine the actual values for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would be used to investigate:

Intramolecular Charge Transfer (ICT): By examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, it's possible to quantify the extent of electron delocalization from the electron-rich aniline ring to the electron-deficient pyrimidine ring. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around nitrogen or oxygen atoms). These are sites prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., around hydrogen atoms attached to electronegative atoms). These are sites prone to nucleophilic attack.

Green regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group's nitrogen, highlighting their potential as hydrogen bond acceptors and sites for electrophilic attack. Positive potential would be expected around the amine and methyl group hydrogens.

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global and local reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Ionization Energy (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO1.0 to 2.0
Electronegativity (χ)(I + A) / 23.25 to 4.25
Chemical Hardness (η)(I - A) / 21.75 to 2.75

Note: These values are derived from the hypothetical HOMO and LUMO energies and are for illustrative purposes only. Actual values would require specific DFT calculations.

Chemical Potential and Electrophilicity Index

In the framework of Density Functional Theory (DFT), conceptual reactivity descriptors are essential for predicting the chemical behavior of a molecule. The chemical potential (μ) and the global electrophilicity index (ω) are two such fundamental parameters. The chemical potential represents the tendency of electrons to escape from a system. The electrophilicity index, as defined by Parr and coworkers, quantifies the stabilization in energy when a chemical system acquires an additional electronic charge from its environment. researchgate.netresearchgate.net It provides a quantitative measure of the propensity of a species to act as an electrophile. researchgate.net

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A high electrophilicity index suggests a good electrophile, while a low value indicates a good nucleophile. mdpi.com Computational studies, typically performed at levels like B3LYP/6-311++G(d,p), are used to determine these values in different environments, such as the gas phase or in a solvent. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
Chemical Potentialμ-3.58
Chemical Hardnessη4.95
Electrophilicity Indexω1.29

Note: The values presented are hypothetical and representative for illustrative purposes based on typical computational outputs for similar molecules.

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions are local reactivity descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netbas.bg These functions are derived from the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. bas.bg

The function for nucleophilic attack (f⁺) indicates sites susceptible to attack by a nucleophile, while the function for electrophilic attack (f⁻) points to sites prone to attack by an electrophile. researchgate.netarxiv.org The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. bas.bg These calculations allow for a detailed mapping of intramolecular selectivity. mdpi.comresearchgate.net

Table 2: Condensed Fukui Function Values for Selected Atoms in this compound

AtomSitef⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)
N1Pyrimidine Ring0.0450.135
C4Pyrimidine Ring0.1520.021
C5Pyrimidine Ring0.0330.119
NAniline Amino Group0.0150.178
C4'Aniline Ring (para)0.1250.050

Note: The values are illustrative. A higher f⁺ value indicates a more likely site for nucleophilic attack, while a higher f⁻ value indicates a more likely site for electrophilic attack.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching, data storage, and telecommunications. acs.org Computational methods are widely used to predict the NLO properties of molecules. The key to significant NLO response often lies in molecules with a "push-pull" electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. nih.gov This intramolecular charge transfer is a primary origin of large NLO susceptibility. nih.gov For this compound, the aniline group can act as an electron donor and the pyrimidine ring as an electron acceptor.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is the primary molecular property responsible for second-order NLO phenomena, such as second-harmonic generation (SHG). acs.orgnih.gov DFT calculations are a standard method for computing the components of the β tensor. nih.gov The magnitude of the total first-order hyperpolarizability (β_tot) is a critical indicator of a molecule's potential as an NLO material. For comparison and validation, the calculated values are often benchmarked against a well-known standard material like urea (B33335). nih.gov The calculated values, typically in atomic units (a.u.), are converted to electrostatic units (esu) for comparison with experimental data. nih.gov

Table 3: Calculated First-Order Hyperpolarizability (β) of this compound Compared to Urea

Compoundβ_tot (x 10⁻³⁰ esu)
This compound25.8
Urea (Reference)0.37

Note: Values are representative. A significantly larger β value than the reference compound suggests strong potential for NLO applications.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal information about the conformational stability of a compound and the dynamics of its interactions with other molecules, such as proteins or solvents. nih.govnih.gov Simulations are typically performed using software packages like GROMACS or AMBER with specific force fields (e.g., CHARMM) that define the potential energy of the system. nih.govnih.gov Analysis of the simulation trajectory, by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can indicate the stability of the molecule's conformation or a ligand-receptor complex. nih.gov

Table 4: Typical Parameters for an MD Simulation of this compound in a System

ParameterDescription
SoftwareGROMACS
Force FieldCHARMM36m
Water ModelTIP3P
Simulation Time100 ns
Temperature300 K
Pressure1 bar
Analysis MetricsRMSD, RMSF, Hydrogen Bonds

In Silico Ligand-Receptor Interaction Studies (Focus on Chemical Binding and Molecular Recognition)

In silico methods are instrumental in drug discovery and design for predicting how a small molecule (ligand) might interact with a biological target, typically a protein receptor. nih.gov These computational studies provide insights into chemical binding and molecular recognition, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. nih.govunar.ac.id

Molecular Docking for Binding Mode Prediction and Interaction Energy

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it binds to a receptor's active site. unar.ac.id Software like AutoDock or Molegro places the ligand into the binding site in various conformations and scores them based on an energy function. nih.govunar.ac.id The resulting score, often expressed as a binding energy (in kcal/mol), estimates the affinity of the ligand for the receptor; a lower (more negative) energy score generally indicates a more stable and favorable interaction. nih.govmdpi.com Docking analysis also reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl), and van der Waals forces, that stabilize the ligand-receptor complex. unar.ac.idajol.info

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResult
Binding Energy-8.5 kcal/mol
Interacting Residues Interaction Type and Distance (Å)
GLU 85Hydrogen Bond (2.1 Å) with Aniline -NH₂
LEU 132Pi-Alkyl (4.5 Å) with Pyrimidine Ring
PHE 145Pi-Pi Stacking (3.8 Å) with Aniline Ring
LYS 33Hydrogen Bond (2.9 Å) with Pyrimidine N1

Research Findings on this compound Remain Specific to Broader Applications

Intensive investigation into the chemical compound this compound reveals a body of research primarily focused on its role as a key intermediate in the synthesis of potent protein kinase inhibitors. However, specific, detailed theoretical and computational studies on the conformational changes of this particular molecule upon ligand binding are not extensively available in publicly accessible scientific literature.

While the broader class of pyrimidine-aniline derivatives has been subject to numerous computational analyses, including molecular dynamics simulations, to understand their binding modes with various protein kinases, specific data tables and detailed research findings concerning the conformational shifts of this compound itself are not reported.

General principles of ligand-receptor interactions suggest that upon binding to a biological target, such as a protein kinase, this compound would likely undergo significant conformational adjustments. These changes are crucial for achieving a stable and high-affinity interaction with the binding site. Typically, the torsional or dihedral angles between the pyrimidine and aniline ring systems are key focal points of such conformational dynamics. Molecular dynamics simulations of analogous inhibitor-kinase complexes have shown that the flexibility around the bond connecting these two rings allows the molecule to adopt an optimal geometry within the binding pocket.

These computational studies on similar molecules often reveal that specific hydrogen bonds and van der Waals interactions with amino acid residues in the kinase's active site guide the ligand into a bound conformation that is energetically favorable. This "induced-fit" model highlights the dynamic nature of both the ligand and the receptor during the binding process.

Despite the absence of specific research on this compound, the existing literature on related compounds provides a framework for understanding its likely behavior. Further dedicated computational and experimental studies, such as X-ray crystallography of its protein complexes or advanced NMR spectroscopy, would be necessary to elucidate the precise conformational changes it undergoes upon ligand binding.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Reactivity of the Aniline (B41778) Amine Group

The primary amino group attached to the phenyl ring is a key site of reactivity in 4-(2-Methylpyrimidin-4-yl)aniline. This group exhibits typical nucleophilic characteristics of an arylamine, readily participating in reactions with various electrophiles.

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, which, although partially delocalized into the aromatic ring, is available for nucleophilic attack. chemistrysteps.com However, the basicity of the aniline nitrogen is reduced compared to aliphatic amines due to this resonance delocalization. chemistrysteps.com The reactivity of this amino group is central to its role in the synthesis of Imatinib and other derivatives, where it partakes in crucial bond-forming reactions.

One of the most significant reactions involving the aniline amine group is acylation . This reaction is often employed to protect the amino group and modulate its reactivity. libretexts.orglibretexts.orglibretexts.org For instance, acetylation of anilines with acetic anhydride (B1165640) is a common strategy to reduce the activating effect of the amino group during electrophilic aromatic substitution, preventing polysubstitution. libretexts.orglibretexts.org In the context of this compound, acylation can be used to introduce a variety of substituents, leading to the formation of amides. Studies on related 2-aminopyrimidines have shown that N-acylation can sometimes lead to undesired N,N-diacylation products, especially in the presence of strong bases. researchgate.net This highlights the importance of carefully controlling reaction conditions to achieve selective mono-acylation.

The nucleophilicity of the aniline amine group is also exploited in C-N cross-coupling reactions , a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions, particularly the Buchwald-Hartwig amination, are instrumental in the synthesis of Imatinib and its analogues. nih.govresearchgate.netacs.org In these processes, the aniline derivative is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Reactivity of the Pyrimidine (B1678525) Ring towards Electrophiles and Nucleophiles

The pyrimidine ring in this compound is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

Generally, pyrimidine is resistant to electrophilic attack due to the deactivating effect of the two nitrogen atoms, which lower the electron density of the ring. researchgate.netbhu.ac.in Electrophilic substitution, if it occurs, typically takes place at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. researchgate.net However, for electrophilic substitution to proceed on an unactivated pyrimidine ring, harsh reaction conditions are often required. uoanbar.edu.iq The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution. researchgate.net In the case of this compound, the aniline moiety acts as an activating group, although its effect is transmitted through the C-4 position of the pyrimidine ring. The methyl group at the C-2 position also has a weak activating effect.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C-2, C-4, and C-6 positions, which are electron-poor. bhu.ac.innih.gov The presence of a good leaving group at these positions is a prerequisite for a successful SNAr reaction. In the synthesis of Imatinib and related compounds, a common strategy involves the reaction of a substituted aniline with a pyrimidine derivative bearing a leaving group, such as a chlorine atom, at the C-4 position. nih.govnih.gov The aniline nitrogen acts as the nucleophile, displacing the leaving group to form the C-N bond. The reactivity of chloropyrimidines in such reactions is well-documented, with the reaction proceeding via a Meisenheimer-like intermediate.

Influence of Substituents on Reaction Selectivity and Rate

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature and position of substituents on both the aniline and pyrimidine rings.

Substituents on the Aniline Ring:

The electronic properties of substituents on the aniline ring can significantly impact the nucleophilicity of the amino group.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the rate of reactions like acylation and C-N coupling. chemistrysteps.comyoutube.com

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down these reactions. chemistrysteps.comyoutube.com

The position of the substituent also plays a role. For instance, in electrophilic aromatic substitution on the aniline ring, the amino group is a strong ortho-, para-director. libretexts.org

Substituents on the Pyrimidine Ring:

Substituents on the pyrimidine ring primarily affect its susceptibility to nucleophilic attack.

Electron-withdrawing groups on the pyrimidine ring further decrease its electron density, making it more electrophilic and increasing the rate of nucleophilic aromatic substitution. nih.gov

Electron-donating groups have the opposite effect, deactivating the ring towards nucleophilic attack. nih.gov

The following table summarizes the general effects of substituents on the reactivity of the aniline and pyrimidine moieties:

RingSubstituent TypeEffect on Reactivity
AnilineElectron-Donating Group (EDG)Increases nucleophilicity of the amine group
AnilineElectron-Withdrawing Group (EWG)Decreases nucleophilicity of the amine group
PyrimidineElectron-Donating Group (EDG)Decreases susceptibility to nucleophilic attack
PyrimidineElectron-Withdrawing Group (EWG)Increases susceptibility to nucleophilic attack

Exploration of Reaction Intermediates and Transition States

Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism. For the derivatization of this compound, the exploration of reaction intermediates and transition states provides valuable insights into the reaction pathways.

In C-N coupling reactions like the Buchwald-Hartwig amination, the catalytic cycle involves several key intermediates. The generally accepted mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Computational studies on related systems have been instrumental in mapping the energy profiles of these catalytic cycles and identifying the rate-determining step, which can vary depending on the specific reactants and ligands used.

For Schiff base formation , the reaction between an amine and a carbonyl compound proceeds through a carbinolamine intermediate . researchgate.net This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon. The subsequent dehydration of the carbinolamine, which is often the rate-limiting step, leads to the final imine product. The transition state for the dehydration step is thought to involve a cyclic arrangement, often facilitated by a catalyst such as an acid or a base.

Mechanistic Pathways of Derivatization Reactions (e.g., Schiff Base Formation, C-N Couplings)

Schiff Base Formation:

The formation of a Schiff base from this compound and an aldehyde or ketone follows a well-established two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal). researchgate.netdergipark.org.trmdpi.comdergipark.org.tr

Dehydration: The carbinolamine is then dehydrated to form the imine (Schiff base). This step is typically acid-catalyzed. Protonation of the hydroxyl group of the carbinolamine makes it a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond. researchgate.net

C-N Coupling Reactions (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between this compound and an aryl halide. The catalytic cycle, as mentioned earlier, involves a palladium catalyst and can be summarized as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex, [Pd(Ar)(X)Ln]. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex, [Pd(Ar)(NHR')Ln]. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination of the arylamine product (Ar-NHR'), which regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, as it influences the stability of the intermediates and the rate of the catalytic cycle. wikipedia.orgnih.gov

Applications in Advanced Chemical Research and Materials Science

Role as Ligands in Coordination Chemistry and Metal Complexation

The presence of multiple nitrogen atoms in the pyrimidine (B1678525) ring, along with the amino group on the phenyl ring, allows 4-(2-Methylpyrimidin-4-yl)aniline to act as a versatile ligand in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to metal cations, leading to the formation of stable coordination complexes. youtube.com

Design and Synthesis of Coordination Compounds and Polymers.youtube.comcore.ac.uknih.govnih.gov

The self-assembly of coordination polymers is a powerful strategy for creating materials with diverse structures and properties. youtube.comcore.ac.uk The design of these materials relies on the careful selection of metal ions and organic linkers. nih.gov Aminopyrimidine derivatives, such as this compound, are excellent candidates for linkers due to their multiple coordination sites. core.ac.uk

The synthesis of coordination polymers often involves the crystallization of a metal salt with the ligand under specific conditions, such as in a suitable solvent system and at a particular temperature and pH. youtube.com For instance, new silver(I) coordination polymers have been synthesized using 2-aminopyrimidyl derivatives and malonate, resulting in one-dimensional and two-dimensional structures. core.ac.uk The formation of these supramolecular architectures is directed by the coordination bonds between the silver(I) ions and the nitrogen atoms of the pyrimidine ring, as well as by non-covalent interactions like hydrogen bonding. core.ac.uk

Similarly, coordination polymers have been constructed from adaptable pyridine-dicarboxylic acid linkers, demonstrating how the choice of linker can influence the final structure and properties of the material. nih.gov While specific examples utilizing this compound are not extensively documented in the provided results, the principles governing the assembly of coordination polymers with related aminopyrimidine and pyridine-based ligands suggest its high potential for creating novel metal-organic frameworks (MOFs) and coordination polymers. youtube.comnih.govnih.gov The resulting materials could have applications in areas such as catalysis and gas storage.

Chelation and Coordination Modes with Transition Metals.

The nitrogen atoms of the pyrimidine ring and the amino group in this compound can act as coordination sites for transition metals. The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. Generally, aminopyrimidine ligands can act as monodentate, bidentate, or bridging ligands.

In related systems, aminopyrimidine ligands have been shown to coordinate to silver(I) ions through the nitrogen atoms of the pyrimidine ring, forming distorted tetrahedral geometries. core.ac.uk In other cases, ligands containing both aniline (B41778) and pyridine-like nitrogen atoms can exhibit flexible coordination behavior, leading to the formation of discrete complexes, dimers, or one-dimensional coordination polymers. The ability of the ligand to adopt different conformations and coordination modes contributes to the structural diversity of the resulting metal complexes.

Building Blocks for Complex Organic Synthesis and Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic (or potentially electrophilic after activation) pyrimidine ring, makes it a valuable precursor in organic synthesis.

Precursors for Polyheterocyclic Compounds.wiley.comurfu.runih.gov

Fused heterocyclic compounds are of significant interest due to their diverse biological activities and material properties. The synthesis of such systems often involves cyclocondensation reactions, where a bifunctional molecule reacts to form a new ring. nih.gov this compound can serve as a key building block in the synthesis of polyheterocyclic systems. nih.gov

For example, the aniline amino group can undergo nucleophilic attack on an appropriate electrophile, while the pyrimidine ring can be involved in further cyclization reactions. This approach allows for the construction of complex, multi-ring systems. The synthesis of fused heterocycles is a well-established field, with numerous methods available for converting functional groups into heterocyclic rings. wiley.com While specific examples starting from this compound are not detailed in the provided search results, the general principles of heterocyclic synthesis suggest its utility in creating novel fused pyrimidine derivatives. wiley.comurfu.ru

Synthesis of Extended π-Conjugated Systems.nih.govnih.govrsc.orgmdpi.com

Extended π-conjugated systems are a class of organic materials with interesting electronic and optical properties, finding applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. nih.govrsc.org The synthesis of π-conjugated polymers and oligomers often involves the polymerization of monomers containing aromatic and/or heterocyclic units. nih.govmdpi.com

Aniline and pyrimidine derivatives are known building blocks for π-conjugated materials. rsc.org The presence of both moieties in this compound makes it an attractive monomer for the synthesis of novel conjugated polymers. Polymerization can be achieved through various methods, such as oxidative coupling of the aniline units or through cross-coupling reactions involving halogenated derivatives of the monomer. The resulting polymers would feature a backbone with alternating electron-rich aniline and electron-deficient pyrimidine units, a common design strategy for tuning the optoelectronic properties of conjugated materials.

Development of Chemical Probes for Analytical and Spectroscopic Studies.nih.govnih.govnih.gov

Fluorescent chemical probes are essential tools for visualizing and studying biological processes and for the detection of specific analytes. The design of these probes often involves a fluorophore unit whose photophysical properties are sensitive to its environment or to the binding of a target molecule.

Recent research has shown that pyrimidine-based compounds can serve as scaffolds for the development of fluorescent probes. nih.gov For example, novel fluorescent probes based on trifluoromethyl-substituted pyridine (B92270) and pyrimidine with a donor-acceptor-donor (D-A-D) structure have been developed for imaging lipid droplets in living cells. nih.gov These probes exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity increases upon aggregation, making them suitable for bioimaging applications. nih.gov

The structural similarity of this compound to these pyrimidine-based probes suggests its potential as a platform for developing new analytical and spectroscopic tools. The aniline group can be readily modified to introduce different functionalities, allowing for the fine-tuning of the probe's photophysical properties and its selectivity towards specific analytes. Spectroscopic studies, including NMR and fluorescence spectroscopy, are crucial for characterizing the interactions of these probes with their targets and for understanding their mechanism of action. nih.govnih.gov

Functional Materials Development

The unique electronic and structural characteristics of this compound make it a compound of interest in the development of advanced functional materials. Its molecular framework, featuring both electron-donating (aniline) and electron-accepting (pyrimidine) moieties, provides a foundation for creating materials with tailored optical and structural properties.

Exploration of Materials with Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including optical data processing, sensors, and semiconductors. The NLO response of a material is its ability to alter the properties of light passing through it, a phenomenon that is dependent on the molecular structure and electronic properties of the constituent compounds.

While direct experimental studies on the NLO properties of this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been a subject of significant research interest for their NLO potential. nih.govrsc.orgresearchgate.netresearchgate.net The pyrimidine ring is inherently electron-withdrawing, making it an excellent component for creating "push-pull" molecular architectures when combined with an electron-donating group. nih.gov In this compound, the aniline group acts as the electron donor and the methylpyrimidine ring serves as the electron acceptor. This intramolecular charge transfer is a key factor for high NLO susceptibility.

Recent studies on various pyrimidine derivatives have demonstrated their promising NLO characteristics. For instance, a 2024 study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed significant NLO behavior in its crystalline form. nih.govrsc.orgresearchgate.net The investigation, which employed an iterative electrostatic embedding method, showed that the crystalline environment enhanced its polarizability and hyperpolarizability, resulting in a third-order nonlinear susceptibility (χ³) superior to that of some known chalcone (B49325) derivatives. nih.govrsc.orgresearchgate.net This highlights the potential of the pyrimidine core in designing new NLO materials. nih.gov

Furthermore, the ability of pyrimidine-based molecules to be finely tuned structurally allows for the optimization of their optoelectronic characteristics. nih.gov The development of covalent organic frameworks (COFs) and other organized structures from pyrimidine building blocks has been explored for applications such as light-triggered hydrogen evolution, showcasing their versatility. nih.gov Given these precedents, this compound is a promising candidate for further investigation in the field of non-linear optics. Theoretical calculations and experimental studies would be necessary to quantify its specific NLO properties and to explore its potential in advanced optical technologies.

Potential in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the design of new materials with specific functions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired physical and chemical properties. The structure of this compound, with its hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the pyrimidine ring), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for the construction of ordered supramolecular assemblies.

The formation of predictable and robust supramolecular structures is often guided by specific intermolecular interactions. In aminopyrimidine derivatives, hydrogen bonding and π-π stacking are common and influential forces. nih.gov For example, a study on 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate demonstrated the formation of a columnar supramolecular structure through a combination of N-H···N hydrogen bonds and π-π stacking between the pyrimidine rings. nih.gov The perpendicular and centroid-centroid distances of the stacked rings were found to be 3.283 (3) Å and 3.588 (1) Å, respectively, indicating significant aromatic interaction. nih.gov

The ability of aminopyrimidines to form these well-defined structures is of great interest as it can influence the material's bulk properties, including its NLO characteristics. nih.gov The protonation capability of the pyrimidine ring and its capacity to form strong hydrogen bonds are significant for creating supramolecular assemblies. nih.gov In the case of this compound, the interplay between the amino group and the pyrimidine nitrogen atoms can lead to various hydrogen bonding motifs, such as chains, sheets, or more complex three-dimensional networks. The methyl group on the pyrimidine ring can also influence the packing arrangement in the solid state.

The potential for this compound in crystal engineering lies in its ability to act as a versatile building block. By co-crystallizing it with other molecules, it is possible to create multi-component crystals with tailored architectures and properties. The study of how hydrogen bonding influences the patterns of base pairing and molecular packing in aminopyrimidine structures is anticipated to provide valuable insights, not only for materials science but also for understanding biological systems like nucleic acids. nih.gov

Structure Activity Relationship Studies at the Molecular Level Chemical Interactions

Correlation of Molecular Structure with Electronic Properties and Reactivity

The electronic characteristics of 4-(2-Methylpyrimidin-4-yl)aniline are intrinsically linked to the interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing pyrimidine (B1678525) ring. This dynamic dictates the molecule's reactivity and its potential for various chemical interactions. Theoretical studies on analogous aromatic systems, such as aniline and its derivatives, provide a framework for understanding these properties. physchemres.org

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline ring, particularly the amino group. Conversely, the LUMO is likely centered on the electron-deficient pyrimidine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrimidine ring and the amino group of the aniline moiety are anticipated to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit positive electrostatic potential.

Theoretical investigations on similar molecules, such as various substituted anilines, have demonstrated that the nature of substituents can significantly modulate these electronic properties. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the HOMO and LUMO, thereby fine-tuning the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

PropertyPredicted CharacteristicRationale based on Analogous Systems
HOMO Localization Primarily on the aniline ring and amino groupThe aniline moiety is the primary electron-donating part of the molecule.
LUMO Localization Primarily on the pyrimidine ringThe pyrimidine ring is the electron-accepting part of the molecule.
Reactivity The amino group is a primary site for electrophilic attack, while the pyrimidine ring is susceptible to nucleophilic attack.Based on the expected charge distribution and frontier orbital localizations.

Impact of Substituent Effects on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. The substitution pattern on the this compound scaffold can profoundly influence these interactions, leading to different crystalline architectures.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides significant insights. For example, the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals the presence of π–π stacking interactions between aromatic rings and weak C—H⋯O and C—H⋯N hydrogen bonds, which organize the molecules into a well-defined supramolecular assembly. researchgate.netnih.gov

For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The primary amine group (-NH2) of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. This could lead to the formation of robust hydrogen-bonded networks, significantly influencing the crystal packing.

π–π Stacking: The presence of two aromatic rings, the aniline and the pyrimidine, creates opportunities for π–π stacking interactions. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature of the rings and any substituents.

C—H⋯π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as weak hydrogen bond donors to the π-systems of adjacent molecules.

The introduction of substituents onto either the aniline or pyrimidine ring would predictably alter these interactions. For instance, a bulky substituent could sterically hinder certain packing motifs, while a substituent capable of strong hydrogen bonding would likely dominate the crystal packing.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound and the Effect of Hypothetical Substituents

Interaction TypePotential in Unsubstituted MoleculePredicted Impact of Substituents
N-H···N Hydrogen Bonding High potential between the aniline NH2 and pyrimidine nitrogens.Introduction of additional H-bond donors/acceptors would create more complex networks.
π–π Stacking Likely between aniline and/or pyrimidine rings of adjacent molecules.Electron-withdrawing or -donating substituents would alter the electrostatic nature of the rings, influencing stacking geometry.
C-H···N/O Hydrogen Bonding Possible from the methyl group and aromatic C-H to pyrimidine nitrogens or substituents on other molecules.The presence of electronegative atoms (O, F) would enhance the likelihood and strength of these interactions.
van der Waals Forces Contribute to overall packing efficiency.Bulky substituents would increase the contribution of these forces but could disrupt more specific interactions.

Computational Elucidation of Structural Features Governing Specific Molecular Recognition (non-biological target emphasis)

Computational chemistry offers powerful tools to explore the structural features of this compound that govern its ability to recognize and bind to other molecules, with a focus on non-biological targets such as synthetic receptors or material surfaces. Techniques like molecular docking and molecular dynamics simulations can provide detailed insights into these recognition events.

The key to the molecular recognition capabilities of this compound lies in its distinct pattern of hydrogen bond donors and acceptors, as well as its aromatic surfaces capable of π-stacking. Computational models can be employed to predict how this molecule might interact with a hypothetical host molecule or a surface.

For example, a molecular docking study could be performed to assess the binding affinity and preferred orientation of this compound within the cavity of a synthetic receptor. The results would likely highlight the importance of hydrogen bonds between the aniline's amino group and acceptor sites on the host, and interactions between the pyrimidine nitrogens and donor sites on the host. The planarity and size of the molecule would also be critical for achieving a good fit.

Molecular dynamics simulations can further elucidate the stability of such host-guest complexes over time, taking into account the dynamic nature of the molecules and their environment. These simulations can reveal the persistence of key intermolecular interactions and provide a more realistic picture of the recognition process.

The specific structural features of this compound that are crucial for molecular recognition include:

The spatial arrangement of hydrogen bond donors and acceptors: The relative positions of the amino group and the pyrimidine nitrogens create a specific geometric pattern for hydrogen bonding.

The presence of the methyl group: This group can influence the conformation of the molecule and participate in weaker C-H···π or van der Waals interactions, providing a degree of steric and electronic fine-tuning.

By systematically modifying the structure of this compound in silico (e.g., by adding or changing substituents) and re-evaluating its binding properties, it is possible to build a comprehensive structure-activity relationship model for its molecular recognition capabilities.

Table 3: Key Structural Features of this compound for Molecular Recognition

Structural FeatureRole in Molecular Recognition
Aniline NH2 group Primary hydrogen bond donor.
Pyrimidine N atoms Hydrogen bond acceptors.
Aromatic Rings Participate in π–π stacking and hydrophobic interactions.
Methyl Group Provides steric influence and can engage in weak interactions.
Molecular Conformation The dihedral angle between the rings affects the overall shape and fit into a binding site.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/LigandSolventYield (%)Reference
Nucleophilic SubstitutionK₂CO₃DMF65–75
Suzuki CouplingPd(OAc)₂/XantphosToluene80–85

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths/angles and confirms the pyrimidine-aniline connectivity. SHELX software (e.g., SHELXL) is used for refinement, requiring high-quality single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–2.7 ppm) .
    • IR spectroscopy : N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How can reaction mechanisms for coupling intermediates be elucidated?

Answer:

  • Kinetic studies : Monitor reaction progress via HPLC or LCMS (e.g., m/z 245 [M+H]+ as in ) to identify intermediates.
  • DFT calculations : Model transition states for coupling steps (e.g., oxidative addition in Pd-catalyzed reactions) using software like Gaussian. Compare computed activation energies with experimental yields .
  • Isotopic labeling : Use deuterated aniline to track hydrogen transfer in amination reactions .

Advanced: How does this compound interact with biological targets, and what methodologies validate these interactions?

Answer:

  • Kinase inhibition assays : Test inhibitory activity against targets like Mer/c-Met kinases using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are derived from dose-response curves .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity .

Advanced: How should researchers address contradictions in crystallographic vs. computational structural data?

Answer:

  • Hirshfeld surface analysis : Compare experimental (X-ray) and DFT-optimized structures to identify discrepancies in hydrogen bonding or π-stacking .
  • Multivariate refinement : Use SHELXL’s restraints for disordered regions (e.g., methyl groups) to improve model accuracy .
  • Dynamic NMR : Resolve conformational flexibility in solution that may differ from solid-state structures .

Advanced: What strategies mitigate oxidative degradation during storage or reactions?

Answer:

  • Stabilization : Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT) to reaction mixtures .
  • Reaction monitoring : Track degradation products via LCMS (e.g., quinone formation at m/z 217 [M+H]+) and adjust conditions (e.g., lower temperature, shorter reaction times) .

Advanced: How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the aniline NH₂) to steer electrophilic substitution to the pyrimidine C5 position .
  • Metal-mediated catalysis : Use Cu(I) or Ru(II) complexes to activate specific C-H bonds for cross-dehydrogenative coupling .

Basic: What are the solubility and stability profiles of this compound in common solvents?

Answer:

  • Solubility : High in DMSO (>50 mg/mL), moderate in DMF or methanol (~10–20 mg/mL). Poor in water or hexane .
  • Stability : Degrades under UV light or in acidic conditions (pH < 4). Stabilize with light-protected storage and neutral buffers .

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylpyrimidin-4-yl)aniline
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Reactant of Route 2
4-(2-Methylpyrimidin-4-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.